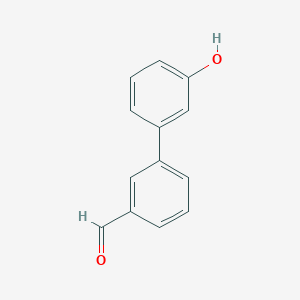

3'-Hydroxy-biphenyl-3-carbaldehyde

説明

The exact mass of the compound 3'-Hydroxy-biphenyl-3-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3'-Hydroxy-biphenyl-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-Hydroxy-biphenyl-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3-(3-hydroxyphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-9-10-3-1-4-11(7-10)12-5-2-6-13(15)8-12/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFZQXRUPOBECBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=CC=C2)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374725 | |

| Record name | 3'-Hydroxy-biphenyl-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400745-17-7 | |

| Record name | 3′-Hydroxy[1,1′-biphenyl]-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400745-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Hydroxy-biphenyl-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 400745-17-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 3'-Hydroxy-biphenyl-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 3'-Hydroxy-biphenyl-3-carbaldehyde. Designed for professionals in research and drug development, this document moves beyond a simple data sheet, offering insights into the structural nuances that dictate the compound's behavior and outlining the experimental methodologies required for its thorough characterization.

Introduction: The Structural and Functional Significance of 3'-Hydroxy-biphenyl-3-carbaldehyde

3'-Hydroxy-biphenyl-3-carbaldehyde, with the CAS Number 400745-17-7, is a bifunctional organic molecule belonging to the biphenyl class of compounds.[1] Its structure, featuring a hydroxyl group on one phenyl ring and a carbaldehyde group on the other, imparts a unique combination of chemical reactivity and physical properties. The biphenyl scaffold itself is a privileged structure in medicinal chemistry, offering a rigid framework that can be strategically functionalized to interact with biological targets.

The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the aldehyde) suggests the potential for specific intermolecular interactions, which can significantly influence its solubility, melting point, and crystal packing.[2] Furthermore, the electronic interplay between the electron-donating hydroxyl group and the electron-withdrawing aldehyde group modulates the reactivity of the aromatic rings.[2] This makes 3'-Hydroxy-biphenyl-3-carbaldehyde a versatile building block in the synthesis of more complex molecules with potential therapeutic applications.

This guide will systematically explore its key physicochemical properties, providing both theoretical predictions and detailed experimental protocols for their determination.

Core Physicochemical Properties: A Blend of Prediction and Practical Determination

Due to the limited availability of experimental data for 3'-Hydroxy-biphenyl-3-carbaldehyde in publicly accessible literature, this section presents a combination of computationally predicted values from reliable databases and detailed, field-proven experimental protocols for their empirical determination.

Table 1: Summary of Physicochemical Properties for 3'-Hydroxy-biphenyl-3-carbaldehyde

| Property | Value | Source/Method |

| IUPAC Name | 3-(3-hydroxyphenyl)benzaldehyde | PubChem[1] |

| CAS Number | 400745-17-7 | PubChem[1] |

| Molecular Formula | C₁₃H₁₀O₂ | PubChem[1] |

| Molecular Weight | 198.22 g/mol | PubChem[1] |

| Melting Point | Not Experimentally Determined | See Protocol Below |

| Boiling Point | Not Experimentally Determined | See Protocol Below |

| Solubility | Not Quantitatively Determined | See Protocol Below |

| pKa (Phenolic Hydroxyl) | Not Experimentally Determined | See Protocol Below |

| LogP (Octanol/Water) | 2.7 (Predicted) | PubChem[1] |

| Topological Polar Surface Area | 37.3 Ų (Predicted) | PubChem[1] |

Melting Point: A Critical Indicator of Purity and Stability

The melting point of a crystalline solid is a fundamental physical property that provides a primary indication of its purity. Pure compounds typically exhibit a sharp melting range of 0.5-1°C.

A calibrated digital melting point apparatus is the preferred method for accurate determination.

-

Sample Preparation: A small amount of the dry, crystalline 3'-Hydroxy-biphenyl-3-carbaldehyde is finely powdered and packed into a capillary tube to a height of 2-3 mm.[3]

-

Initial Determination: A rapid heating rate (10-20°C/min) is used to obtain an approximate melting range.[4]

-

Accurate Determination: A fresh sample is heated to a temperature approximately 20°C below the approximate melting point. The heating rate is then reduced to 1-2°C/min to allow for thermal equilibrium.[3][4]

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[3]

Caption: Workflow for Melting Point Determination.

Solubility: A Key Parameter in Drug Development

Solubility in both aqueous and organic media is a critical parameter, influencing bioavailability and formulation strategies.

The shake-flask method is the gold standard for determining thermodynamic solubility.

-

Preparation of Saturated Solution: An excess amount of solid 3'-Hydroxy-biphenyl-3-carbaldehyde is added to a known volume of the solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.

-

Equilibration: The vials are agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[5]

-

Phase Separation: The suspension is filtered through a fine-pore filter (e.g., 0.22 µm) or centrifuged to separate the undissolved solid.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5] A calibration curve is prepared using standard solutions of known concentrations.

Caption: Shake-Flask Method for Solubility Determination.

pKa: Understanding Ionization Behavior

The pKa of the phenolic hydroxyl group is crucial for predicting the compound's charge state at different physiological pH values, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

This method is suitable for compounds with a chromophore close to the ionizable center.

-

Solution Preparation: A stock solution of 3'-Hydroxy-biphenyl-3-carbaldehyde is prepared in a suitable solvent (e.g., methanol or DMSO). Aliquots are added to a series of buffered solutions covering a wide pH range (e.g., pH 2 to 12).[6][7]

-

Spectroscopic Measurement: The UV-Vis absorption spectrum of each solution is recorded. The deprotonation of the phenolic hydroxyl group is expected to cause a bathochromic (red) shift in the absorbance maximum.[7]

-

Data Analysis: The absorbance at a selected wavelength is plotted against the pH. The resulting sigmoidal curve is fitted to the Henderson-Hasselbalch equation to determine the inflection point, which corresponds to the pKa.[6]

Spectroscopic Characterization: Elucidating the Molecular Structure

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

-

O-H Stretch: A broad absorption band is expected in the region of 3550-3200 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group.[8]

-

C-H Stretch (Aromatic): Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹.[8]

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is anticipated in the range of 1740-1690 cm⁻¹ corresponding to the carbonyl stretch of the aldehyde.[8]

-

C=C Stretch (Aromatic): Aromatic ring C=C stretching vibrations will produce medium to weak bands in the 1600-1450 cm⁻¹ region.[8]

For comparison, the IR spectrum of the related compound, 3-hydroxybenzaldehyde, shows characteristic absorptions for these functional groups.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the carbon-hydrogen framework.

-

¹H NMR:

-

Aldehydic Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.5 and 10.5 ppm.

-

Aromatic Protons: A complex pattern of multiplets will be observed in the aromatic region (δ 6.5-8.0 ppm). The specific chemical shifts and coupling patterns will depend on the substitution pattern of the two phenyl rings.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent-dependent, is expected.

-

-

¹³C NMR:

-

Carbonyl Carbon (-CHO): A signal in the downfield region, around δ 190 ppm.

-

Aromatic Carbons: Multiple signals in the range of δ 110-160 ppm. The carbon attached to the hydroxyl group will be shifted downfield, while the carbons ortho and para to it will be shifted upfield. The carbon attached to the aldehyde group will also be shifted downfield.

-

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of the compound (C₁₃H₁₀O₂), which is approximately 198.22 m/z.[1] High-resolution mass spectrometry would confirm the exact mass and elemental composition.

-

Fragmentation: Common fragmentation pathways would likely involve the loss of the aldehydic proton (M-1), the formyl group (M-29), and potentially cleavage of the biphenyl bond.

The mass spectrum of the related compound 3-hydroxybiphenyl shows a clear molecular ion peak and characteristic fragmentation patterns.[10][11]

Synthesis and Reactivity: A Versatile Synthetic Intermediate

Synthetic Approach: Suzuki-Miyaura Cross-Coupling

A highly efficient and common method for the synthesis of biphenyl derivatives is the Suzuki-Miyaura cross-coupling reaction.[2] A plausible synthetic route for 3'-Hydroxy-biphenyl-3-carbaldehyde would involve the palladium-catalyzed coupling of 3-formylphenylboronic acid with 3-bromophenol.

Caption: Plausible Synthesis via Suzuki-Miyaura Coupling.

Chemical Reactivity

The bifunctional nature of 3'-Hydroxy-biphenyl-3-carbaldehyde allows for a range of chemical transformations:

-

Reactions of the Aldehyde Group: The aldehyde can undergo nucleophilic addition, condensation reactions (e.g., with amines to form imines), oxidation to a carboxylic acid, and reduction to a primary alcohol.[2]

-

Reactions of the Hydroxyl Group: The phenolic hydroxyl group can be alkylated, acylated, or used to direct ortho-lithiation for further functionalization.

-

Electrophilic Aromatic Substitution: The electron-donating hydroxyl group activates its phenyl ring towards electrophilic substitution, while the electron-withdrawing aldehyde group deactivates its ring. This differential reactivity can be exploited for selective transformations.[2]

Conclusion

3'-Hydroxy-biphenyl-3-carbaldehyde is a molecule of significant interest due to its versatile chemical nature and its place within the medicinally important class of biphenyls. While comprehensive experimental data on its physicochemical properties is not yet widely available, this guide has provided a robust framework for its characterization. By combining theoretical predictions with detailed, established experimental protocols, researchers and drug development professionals are well-equipped to undertake a thorough evaluation of this compound and unlock its potential in various scientific applications.

References

-

An Accurate Approach for Computational pKa Determination of Phenolic Compounds. (2022). Molecules, 27(23), 8567. [Link]

-

Aktaş, A. H., Şanlı, N., & Pekcan, G. (2006). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Acta Chimica Slovenica, 53(2), 214-218. [Link]

-

PubChem. (n.d.). 3'-Hydroxy-biphenyl-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectrometric Determination of pKa Values for some Phenolic Compounds in Acetonitrile-Water Mixtures. [Link]

-

Chemistry 321: Quantitative Analysis Lab Webnote. (n.d.). Spectrophotometric Determination of pKa of Phenol Red. [Link]

-

The Royal Society of Chemistry. (2016). Electronic Supplementary Information. [Link]

-

University of Calgary. (n.d.). Melting point determination. [Link]

-

University of Texas at Dallas. (n.d.). Experiment 1 - Melting Points. [Link]

-

University of Basrah. (2021). experiment (1) determination of melting points. [Link]

-

OSTI.GOV. (1992). The solubility of polychlorinated biphenyls in water/alcohol mixtures. [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. [Link]

-

NIST. (n.d.). 3-Hydroxybiphenyl. National Institute of Standards and Technology. [Link]

-

ResearchGate. (2017). How to perform solubility determination for BCS class measurement? [Link]

-

NIST. (n.d.). 3-Hydroxybiphenyl. National Institute of Standards and Technology. [Link]

-

MDPI. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. Molecules, 28(14), 5433. [Link]

-

NIST. (n.d.). 3-Hydroxybiphenyl. National Institute of Standards and Technology. [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. [Link]

-

ICCVAM. (2003). Test Method Protocol for Solubility Determination. [Link]

-

NIST. (n.d.). Benzaldehyde, 3-hydroxy-. National Institute of Standards and Technology. [Link]

-

NanoValid. (2016). Procedure for solubility testing of NM suspension. [Link]

-

ResearchGate. (n.d.). IR spectra of 3-hydroxybenzaldehyde (top) and T8 (bottom). [Link]

-

Scribd. (n.d.). NMR Biphenyl 3 Hydroxy 4 Methoxy NOE R 10l. [Link]

Sources

- 1. 3'-Hydroxy-biphenyl-3-carbaldehyde | C13H10O2 | CID 2759295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. Benzaldehyde, 3-hydroxy- [webbook.nist.gov]

- 10. 3-Hydroxybiphenyl [webbook.nist.gov]

- 11. 3-Hydroxybiphenyl [webbook.nist.gov]

An In-depth Technical Guide to 3'-Hydroxy-biphenyl-3-carbaldehyde (CAS No. 400745-17-7)

Introduction: The Strategic Importance of Functionalized Biphenyl Scaffolds

The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, offering a rigid yet tunable platform for constructing complex molecular architectures.[1] Its inherent chemical stability allows for the introduction of various functional groups, profoundly influencing the steric and electronic properties of the resulting molecules.[2] This guide focuses on a specific, strategically functionalized biphenyl derivative: 3'-Hydroxy-biphenyl-3-carbaldehyde. The presence of both a nucleophilic hydroxyl group and an electrophilic aldehyde group on different rings of the biphenyl core makes this compound a highly versatile building block for the synthesis of novel therapeutic agents and functional materials.[2] This document provides a comprehensive technical overview, including a detailed synthesis protocol, purification strategies, and in-depth characterization data, grounded in established chemical principles.

Molecular Structure and Physicochemical Properties

3'-Hydroxy-biphenyl-3-carbaldehyde, with the IUPAC name 3-(3-hydroxyphenyl)benzaldehyde, possesses a unique arrangement of functional groups that dictates its reactivity.[2][3] The hydroxyl group acts as a hydrogen bond donor and can be a site for alkylation or acylation, while the aldehyde is amenable to a wide range of nucleophilic additions and condensation reactions.

Table 1: Physicochemical Properties of 3'-Hydroxy-biphenyl-3-carbaldehyde [3]

| Property | Value |

| CAS Number | 400745-17-7 |

| Molecular Formula | C₁₃H₁₀O₂ |

| Molecular Weight | 198.22 g/mol |

| IUPAC Name | 3-(3-hydroxyphenyl)benzaldehyde |

| Canonical SMILES | C1=CC(=CC(=C1)C2=CC(=CC=C2)O)C=O |

| LogP (calculated) | 2.7 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

Synthesis via Suzuki-Miyaura Cross-Coupling: A Validated Protocol

The construction of the C-C bond between the two phenyl rings is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][4] This method is renowned for its high functional group tolerance, mild reaction conditions, and high yields. The following protocol is a robust and self-validating system for the synthesis of 3'-Hydroxy-biphenyl-3-carbaldehyde.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the bond between the two aromatic rings, leading to two readily available starting materials: 3-formylphenylboronic acid and 3-bromophenol.

Figure 1: Retrosynthetic analysis of 3'-Hydroxy-biphenyl-3-carbaldehyde.

Experimental Protocol

Reaction Scheme:

Figure 2: Suzuki-Miyaura coupling for the synthesis of 3'-Hydroxy-biphenyl-3-carbaldehyde.

Materials:

-

3-Bromophenol (1.0 eq)

-

3-Formylphenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Sodium Carbonate (Na₂CO₃) (2.0 eq)

-

Toluene

-

Ethanol

-

Deionized Water

-

Ethyl acetate

-

Hexanes

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromophenol (1.0 eq), 3-formylphenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. This is crucial as the Pd(0) catalyst is sensitive to oxygen.

-

Solvent Addition: Under a positive pressure of the inert gas, add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). The solvent mixture is critical for dissolving both the organic and inorganic reagents.

-

Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture. The mixture will typically turn a yellow or light brown color.

-

Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Add deionized water and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Causality Behind Experimental Choices

-

Catalyst: Pd(PPh₃)₄ is a robust, air-stable Pd(0) precursor that is commonly used in Suzuki couplings. The triphenylphosphine ligands are crucial for stabilizing the palladium center throughout the catalytic cycle.[5]

-

Base: Sodium carbonate is a mild inorganic base sufficient to activate the boronic acid for transmetalation.[4][5] Stronger bases could lead to side reactions involving the phenolic hydroxyl group.

-

Solvent System: The multiphasic solvent system ensures that both the organic-soluble aryl halide and the water-soluble base and boronate salt can interact at the interface where the palladium catalyst is active. Ethanol acts as a co-solvent to improve miscibility.

-

Inert Atmosphere: The Pd(0) species in the catalytic cycle is readily oxidized to Pd(II) by atmospheric oxygen, which would deactivate the catalyst. Therefore, maintaining an inert atmosphere is critical for reaction efficiency.

Figure 3: Experimental workflow for the synthesis of 3'-Hydroxy-biphenyl-3-carbaldehyde.

Purification and Characterization

The crude product is typically a solid that can be purified by flash column chromatography or recrystallization.

Purification Protocol

-

Flash Column Chromatography:

-

Adsorb the crude product onto a small amount of silica gel.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure.

-

-

Recrystallization:

-

Dissolve the crude product in a minimal amount of a hot solvent mixture, such as ethyl acetate/hexanes or toluene.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold hexanes.

-

Characterization

The structure of the purified 3'-Hydroxy-biphenyl-3-carbaldehyde can be confirmed by standard spectroscopic methods.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (multiplets, δ 7.0-8.0 ppm), Aldehyde proton (singlet, δ ~10.0 ppm), Phenolic proton (broad singlet, δ ~5.0-6.0 ppm, exchangeable with D₂O) |

| ¹³C NMR | Aromatic carbons (δ 115-160 ppm), Aldehyde carbonyl carbon (δ ~192 ppm) |

| FT-IR (cm⁻¹) | Broad O-H stretch (~3300 cm⁻¹), Aromatic C-H stretch (~3050 cm⁻¹), Aldehyde C=O stretch (~1700 cm⁻¹), Aromatic C=C stretches (~1600, 1580, 1470 cm⁻¹) |

| Mass Spec (EI) | Molecular ion (M⁺) at m/z = 198.07, fragmentation patterns corresponding to the loss of -CHO and other fragments. |

Note: Predicted NMR shifts are based on the analysis of similar structures. Actual values may vary.

Safety and Handling

3'-Hydroxy-biphenyl-3-carbaldehyde should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as a skin and eye irritant and may cause respiratory irritation.[3] All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

3'-Hydroxy-biphenyl-3-carbaldehyde is a valuable and versatile building block in organic synthesis. The Suzuki-Miyaura cross-coupling provides a reliable and efficient route to its synthesis. This guide offers a comprehensive, field-proven protocol and characterization data to enable researchers and scientists to effectively synthesize and utilize this important compound in their drug discovery and materials science endeavors.

References

-

PubChem. (n.d.). 3'-Hydroxy-biphenyl-3-carbaldehyde. Retrieved from [Link]

-

Wikipedia. (2023, December 2). 3-Hydroxybenzaldehyde. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

ResearchGate. (2017, April 17). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?. Retrieved from [Link]

-

NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]

- Callum, J., & Lowary, T. L. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.

-

PubChem. (n.d.). 3'-Hydroxy-biphenyl-3-carbaldehyde. Retrieved from [Link]

- Zand, N. (2010).

- Google Patents. (n.d.). CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid.

-

Studylib. (n.d.). Suzuki Reaction Lab: Cross-Coupling & Green Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Retrieved from [Link]

-

NIST. (n.d.). 3-Hydroxybiphenyl. Retrieved from [Link]

-

NIST. (n.d.). 3-Hydroxybiphenyl. Retrieved from [Link]

-

PubChem. (n.d.). Hydroxy-biphenyl carbaldehyde. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura Cross-Coupling: Practical Guide. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxybenzaldehyde. Retrieved from [Link]

-

NIST. (n.d.). 3-Hydroxybiphenyl. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,2'-dimethoxy-6-formylbiphenyl. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of 3-hydroxybenzaldehyde (top) and T8 (bottom). Retrieved from [Link]

- Google Patents. (n.d.). CN101417929A - Synthetic method of hydroxybenzaldehyde.

-

NIST. (n.d.). Benzaldehyde, 3-hydroxy-. Retrieved from [Link]

-

SciSpace. (n.d.). A General Method for the Suzuki—Miyaura Cross‐Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Hydroxyaromatic Carboxylic Acids via Homogeneous Kolbe-Schmitt Carboxylation of Phenoxides. Retrieved from [Link]

-

PubMed. (n.d.). Structural elucidation and synthesis of 3-hydroxybenzene-1,2-dicarbaldehyde from astigmatid mites. Retrieved from [Link]

- Google Patents. (n.d.). DE19503163A1 - Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde.

Sources

A Technical Guide to the Spectroscopic Characterization of 3'-Hydroxy-biphenyl-3-carbaldehyde

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3'-Hydroxy-biphenyl-3-carbaldehyde (CAS No. 400745-17-7), a versatile biphenyl derivative with applications in organic synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering not just data, but also the underlying scientific principles and practical methodologies for its characterization.

Introduction: The Structural Significance of 3'-Hydroxy-biphenyl-3-carbaldehyde

3'-Hydroxy-biphenyl-3-carbaldehyde, with the molecular formula C₁₃H₁₀O₂, is a bifunctional organic compound featuring a biphenyl scaffold.[2] The strategic placement of a hydroxyl group on one aromatic ring and a carbaldehyde group on the other at the meta positions imparts a unique electronic and structural profile. This arrangement makes it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials. The hydroxyl group can act as a hydrogen bond donor and a directing group for further functionalization, while the aldehyde provides a reactive site for a multitude of transformations, such as nucleophilic additions and condensation reactions.[1]

The synthesis of this and similar biphenyl compounds is often achieved through powerful cross-coupling methodologies like the Suzuki-Miyaura reaction, which allows for the precise construction of the central carbon-carbon bond.[1] A thorough spectroscopic characterization is paramount to confirm the identity and purity of the synthesized compound. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule.

Molecular Structure and Spectroscopic Correlation

The structural features of 3'-Hydroxy-biphenyl-3-carbaldehyde directly influence its spectroscopic signatures. The following diagram illustrates the molecule's numbering scheme, which will be referenced throughout this guide.

Caption: Molecular structure of 3'-Hydroxy-biphenyl-3-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of 3'-Hydroxy-biphenyl-3-carbaldehyde.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to display a series of signals in the aromatic region, along with distinct singlets for the aldehyde and hydroxyl protons. The chemical shifts are influenced by the electronic effects of the substituents on each ring.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| Aldehyde-H | 9.9 - 10.1 | Singlet (s) | - | The aldehyde proton is highly deshielded and typically appears as a sharp singlet in this region. |

| Hydroxyl-H | 9.5 - 10.0 (in DMSO-d₆) | Broad Singlet (br s) | - | The phenolic proton's chemical shift is solvent-dependent and often appears as a broad signal due to hydrogen bonding and exchange.[3] |

| H2, H4, H5, H6 | 7.2 - 7.9 | Multiplets (m) | ortho: 7-9 Hz, meta: 2-3 Hz | These protons on the aldehyde-bearing ring will exhibit complex splitting patterns due to ortho and meta coupling. The electron-withdrawing aldehyde group will deshield these protons. |

| H2', H4', H5', H6' | 6.8 - 7.4 | Multiplets (m) | ortho: 7-9 Hz, meta: 2-3 Hz | The protons on the hydroxyl-bearing ring are influenced by the electron-donating hydroxyl group, leading to slightly more shielded (upfield) signals compared to the other ring. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of unique carbon environments. Due to the molecule's asymmetry, 13 distinct signals are expected.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| Aldehyde C=O | 190 - 195 | The carbonyl carbon of an aromatic aldehyde is significantly deshielded and appears at a characteristic downfield shift.[4] |

| C3' (C-OH) | 155 - 160 | The carbon directly attached to the hydroxyl group is deshielded due to the electronegativity of oxygen. |

| C1, C1', C3 | 135 - 145 | These are the quaternary carbons involved in the biphenyl linkage and the attachment of the aldehyde group; they are typically deshielded. |

| Aromatic C-H | 115 - 135 | The remaining aromatic carbons will resonate in this typical range, with their specific shifts influenced by their position relative to the substituents. Carbons ortho and para to the aldehyde will be more deshielded, while those ortho and para to the hydroxyl group will be more shielded.[4] |

Experimental Protocol for NMR Analysis

A robust protocol is crucial for obtaining high-quality NMR data.

Workflow for NMR Data Acquisition

Caption: Standard workflow for NMR analysis.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of 3'-Hydroxy-biphenyl-3-carbaldehyde and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ to observe the hydroxyl proton) in a clean NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Perform standard tuning and shimming procedures to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.

-

Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra (typically to the residual solvent peak or TMS).

-

Interpretation: Analyze the chemical shifts, multiplicities, and integration values to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 3'-Hydroxy-biphenyl-3-carbaldehyde will be dominated by absorptions corresponding to the O-H, C=O, C-H, and C=C bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |

| 3550 - 3200 | O-H stretch (phenolic) | Strong, Broad | The broadness is due to intermolecular hydrogen bonding.[5][6] |

| ~3030 | Aromatic C-H stretch | Medium | Characteristic of C-H bonds on an aromatic ring.[7] |

| 2830 - 2695 | Aldehyde C-H stretch | Medium, often two bands | The appearance of a band around 2720 cm⁻¹ is highly diagnostic for an aldehyde.[7] |

| 1710 - 1690 | C=O stretch (aromatic aldehyde) | Strong | Conjugation with the aromatic ring lowers the stretching frequency compared to an aliphatic aldehyde. |

| 1600 - 1450 | C=C stretch (aromatic) | Medium to Strong | Multiple bands are expected in this region due to the vibrations of the two aromatic rings. |

| ~1220 | C-O stretch (phenolic) | Strong | This band helps to distinguish phenols from aliphatic alcohols.[6] |

| 860 - 680 | Aromatic C-H bend (out-of-plane) | Strong | The pattern of these bands can sometimes provide information about the substitution pattern of the aromatic rings. |

Experimental Protocol for FT-IR Analysis

Sample Preparation and Analysis Flow

Caption: Plausible EI-MS fragmentation of the target molecule.

Key Predicted Fragments:

| m/z | Ion | Formation Pathway | Significance |

| 198 | [C₁₃H₁₀O₂]⁺˙ | Molecular Ion (M⁺˙) | Confirms the molecular weight of the compound. |

| 197 | [M-H]⁺ | Loss of a hydrogen radical from the aldehyde group. | A common fragmentation for aldehydes. [8] |

| 169 | [M-CHO]⁺ | Loss of the formyl radical (CHO). | Indicates the presence of an aldehyde group. |

| 77 | [C₆H₅]⁺ | Phenyl cation | A common fragment in aromatic compounds, though less likely to be a major peak from this specific fragmentation. |

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound due to its volatility.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate. [9][10]2. GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system. The gas chromatograph will separate the compound from any impurities based on its boiling point and interaction with the GC column. A standard non-polar column (e.g., DB-5) is typically used. [10]3. MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio, and the detector records their abundance.

-

Data Analysis: The resulting mass spectrum is then analyzed to identify the molecular ion and characteristic fragment ions. The spectrum can also be compared to spectral libraries for confirmation. [11]

Conclusion

The comprehensive spectroscopic analysis of 3'-Hydroxy-biphenyl-3-carbaldehyde, utilizing NMR, IR, and MS, provides a self-validating system for its structural confirmation. The predicted data, grounded in the established principles of spectroscopy and comparison with analogous structures, offers a reliable framework for researchers. By following the detailed experimental protocols outlined in this guide, scientists can confidently characterize this valuable synthetic building block, ensuring the integrity and success of their research and development endeavors.

References

-

PubChem. 3'-Hydroxy-biphenyl-3-carbaldehyde. Available at: [Link]

-

Chemistry LibreTexts. Spectroscopy of Alcohols and Phenols. Available at: [Link]

-

SCION Instruments. Sample preparation GC-MS. Available at: [Link]

-

Chemistry LibreTexts. Spectroscopy of Alcohols and Phenols. Available at: [Link]

-

Sparkle VOL. 51, NO. 2. Gas Chromatography Mass Spectrometry. Available at: [Link]

-

Doc Brown's Chemistry. infrared spectrum of phenol. Available at: [Link]

-

University of California, Irvine. Sample preparation for FT-IR. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]

-

Drawell. Sample Preparation for FTIR Analysis. Available at: [Link]

-

Chemistry LibreTexts. Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS). Available at: [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of benzaldehyde. Available at: [Link]

-

Chemistry LibreTexts. Spectroscopy of Aldehydes and Ketones. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]

- 3. 3-Hydroxybenzaldehyde(100-83-4) 1H NMR [m.chemicalbook.com]

- 4. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Sample preparation GC-MS [scioninstruments.com]

- 10. diverdi.colostate.edu [diverdi.colostate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of 3'-Hydroxy-biphenyl-3-carbaldehyde in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 3'-Hydroxy-biphenyl-3-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the compound, the theoretical principles governing its solubility, and a robust experimental protocol for empirical determination.

Introduction: The Significance of Solubility in Drug Development

In the landscape of pharmaceutical sciences, the solubility of a compound is a critical determinant of its therapeutic efficacy and developability. For an active pharmaceutical ingredient (API) like 3'-Hydroxy-biphenyl-3-carbaldehyde, understanding its behavior in various organic solvents is paramount. This knowledge informs crucial stages of the drug development pipeline, from early-stage screening and synthesis to formulation and manufacturing. Poor solubility can lead to challenges in achieving desired concentrations for in vitro assays, limit bioavailability in vivo, and complicate the manufacturing of final dosage forms. Therefore, a thorough characterization of a compound's solubility profile is not merely a perfunctory step but a foundational element of successful drug design and development.

3'-Hydroxy-biphenyl-3-carbaldehyde, a biphenyl derivative featuring both a hydroxyl and a carbaldehyde functional group, presents a unique solubility profile that warrants detailed investigation. This guide aims to provide the theoretical framework and practical tools necessary to understand and experimentally determine its solubility in a range of organic solvents.

Physicochemical Properties of 3'-Hydroxy-biphenyl-3-carbaldehyde

A molecule's structure is the primary determinant of its physical and chemical properties, including its solubility. The key physicochemical parameters of 3'-Hydroxy-biphenyl-3-carbaldehyde are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀O₂ | PubChem[1] |

| Molecular Weight | 198.22 g/mol | PubChem[1] |

| IUPAC Name | 3-(3-hydroxyphenyl)benzaldehyde | PubChem[1] |

| Calculated XLogP3 | 2.7 | PubChem[1] |

| Hydrogen Bond Donors | 1 (from the hydroxyl group) | PubChem[1] |

| Hydrogen Bond Acceptors | 2 (from the hydroxyl and aldehyde oxygens) | PubChem[1] |

| Polar Surface Area | 37.3 Ų | Guidechem |

| Safety | Irritant | PubChem[1] |

The calculated XLogP3 value of 2.7 suggests that 3'-Hydroxy-biphenyl-3-carbaldehyde is moderately lipophilic.[1] The presence of a hydroxyl group provides a site for hydrogen bond donation, while both the hydroxyl and aldehyde oxygens can act as hydrogen bond acceptors.[1][2] This duality in its structure allows for a nuanced interaction with a variety of solvents.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle suggests that substances with similar polarities are more likely to be soluble in one another. The solubility of 3'-Hydroxy-biphenyl-3-carbaldehyde is influenced by a combination of factors stemming from its molecular structure:

-

Biphenyl Core: The two phenyl rings constitute a significant nonpolar, hydrophobic region. This lipophilic character suggests a predisposition for solubility in nonpolar organic solvents.

-

Hydroxyl Group (-OH): This polar, protic group is capable of forming hydrogen bonds. This feature enhances solubility in polar protic solvents such as alcohols.

-

Carbaldehyde Group (-CHO): The aldehyde group is polar and aprotic. The electronegative oxygen atom can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.

The interplay of these structural features dictates the compound's solubility across a spectrum of organic solvents. A logical workflow for solvent selection is presented below.

Caption: Solvent selection workflow for solubility prediction.

Predicted Solubility Profile

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solute can form strong hydrogen bonds with the solvent molecules. |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO) | High to Moderate | The polar aldehyde and hydroxyl groups can engage in dipole-dipole interactions and hydrogen bonding with solvents like DMSO, which is a strong hydrogen bond acceptor.[5][6] |

| Nonpolar | Toluene, Hexane | Low | The large nonpolar biphenyl core will have favorable van der Waals interactions, but the polar functional groups will hinder dissolution in highly nonpolar solvents. |

Experimental Protocol for Solubility Determination

To obtain accurate and reliable solubility data, a systematic experimental approach is essential. The following protocol outlines a robust method for determining the solubility of 3'-Hydroxy-biphenyl-3-carbaldehyde in various organic solvents.

Materials and Equipment

-

3'-Hydroxy-biphenyl-3-carbaldehyde (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility measurement.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 3'-Hydroxy-biphenyl-3-carbaldehyde into a series of glass vials. The excess is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the selected organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the dissolution process has reached a steady state.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid. This step ensures a clear separation of the saturated solution from the excess solute.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a syringe filter (0.22 µm) to remove any remaining particulate matter.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC method. A reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., a mixture of acetonitrile and water) is often appropriate for biphenyl derivatives.

-

Construct a calibration curve using standard solutions of 3'-Hydroxy-biphenyl-3-carbaldehyde of known concentrations.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in the specific solvent at the given temperature, typically expressed in mg/mL or mol/L.

-

Conclusion

A comprehensive understanding of the solubility of 3'-Hydroxy-biphenyl-3-carbaldehyde in organic solvents is indispensable for its successful application in research and drug development. While direct experimental data is currently sparse, a combination of theoretical principles and data from structurally related molecules provides a strong basis for predicting its solubility profile. The compound is expected to exhibit good solubility in polar protic and polar aprotic solvents, and lower solubility in nonpolar solvents. For definitive quantitative data, the detailed experimental protocol provided in this guide offers a robust and reliable methodology. By systematically evaluating its solubility, researchers can make informed decisions regarding solvent selection for synthesis, purification, formulation, and various analytical procedures, thereby accelerating the path from discovery to application.

References

-

Solubility of Things. (n.d.). 3-Hydroxybenzaldehyde. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 3'-Hydroxy-biphenyl-3-carbaldehyde. Retrieved January 14, 2026, from [Link]

-

Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). Dimethyl Sulfoxide. Retrieved January 14, 2026, from [Link]

Sources

- 1. 3'-Hydroxy-biphenyl-3-carbaldehyde | C13H10O2 | CID 2759295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. CAS 100980-82-3: 4-(4-Hydroxyphenyl)benzaldehyde [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Investigating the Therapeutic Potential of 3'-Hydroxy-biphenyl-3-carbaldehyde

Abstract

The biphenyl scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active agents.[1][2][3] This guide focuses on a specific, yet under-investigated derivative, 3'-Hydroxy-biphenyl-3-carbaldehyde. While direct biological data for this compound is sparse, its structural features—a hydroxyl group and a carbaldehyde moiety on a biphenyl core—suggest a high potential for interaction with various biological targets. This document provides a comprehensive framework for researchers and drug development professionals to systematically explore and identify the potential therapeutic targets of 3'-Hydroxy-biphenyl-3-carbaldehyde. We will delve into the rationale behind selecting potential target classes based on the known activities of related biphenyl derivatives and outline a rigorous, multi-pronged experimental approach for target identification and validation.

Introduction: The Biphenyl Scaffold as a Versatile Pharmacophore

Biphenyl derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, anticancer, and enzyme inhibitory effects.[4][5] The versatility of the biphenyl core lies in its rigid, yet conformationally flexible nature, which allows for the precise spatial orientation of functional groups to interact with biological targets. The specific substitutions on the biphenyl rings are critical determinants of biological activity.[2]

3'-Hydroxy-biphenyl-3-carbaldehyde possesses two key functional groups:

-

A hydroxyl (-OH) group: This group can act as both a hydrogen bond donor and acceptor, facilitating interactions with the active sites of enzymes and receptors.

-

A carbaldehyde (-CHO) group: This electrophilic moiety can participate in various chemical reactions, including the formation of covalent bonds with nucleophilic residues in protein targets.[6]

The relative positioning of these groups on the biphenyl scaffold creates a unique chemical entity with the potential for novel biological activities. This guide will outline a systematic approach to uncover these activities and their underlying molecular targets.

Postulated Therapeutic Target Classes Based on Structural Analogs

Based on the extensive literature on biphenyl derivatives, we can hypothesize several classes of proteins as potential targets for 3'-Hydroxy-biphenyl-3-carbaldehyde.

Enzyme Inhibition

The biphenyl scaffold is a common feature in many enzyme inhibitors. The specific functional groups of 3'-Hydroxy-biphenyl-3-carbaldehyde suggest potential inhibitory activity against several enzyme families.

-

Sulfatases: Biphenyl and biphenyl ether derivatives have been designed as inhibitors of sulfatases, which are implicated in cancer and other diseases.[7] The hydroxyl group of our compound of interest could mimic the sulfate group of the natural substrate.

-

Cholinesterases: Biphenyl derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurodegenerative diseases like Alzheimer's.[8]

-

Tyrosinase: Analogs of natural biphenyls have shown significant inhibitory activity against mushroom tyrosinase, an enzyme involved in melanin biosynthesis.[9] The phenolic hydroxyl group is often crucial for this activity.

Anti-inflammatory and Antioxidant Pathways

Many biphenyl derivatives exhibit anti-inflammatory and antioxidant properties.[4][5] These effects are often mediated through the modulation of key signaling pathways and enzymes.

-

Cyclooxygenases (COX-1 and COX-2): Non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen feature a biphenyl scaffold and act by inhibiting COX enzymes.[10]

-

Free Radical Scavenging: The phenolic hydroxyl group can act as a potent free radical scavenger, contributing to antioxidant activity.[5] This can be particularly relevant in diseases with an oxidative stress component.

Anticancer and Antiproliferative Targets

The biphenyl moiety is present in numerous compounds with anticancer properties.[4] These compounds can act through various mechanisms.

-

Programmed Cell Death-1 (PD-1)/Programmed Cell Death-Ligand 1 (PD-L1) Interaction: Novel biphenyl derivatives have been developed as potent inhibitors of the PD-1/PD-L1 interaction, a key immune checkpoint in cancer therapy.[11]

-

Tubulin Polymerization: Some biphenyl compounds are known to inhibit tubulin polymerization, a validated anticancer mechanism.

A Proposed Research Workflow for Target Identification and Validation

The following section outlines a comprehensive and logical workflow to systematically identify and validate the therapeutic targets of 3'-Hydroxy-biphenyl-3-carbaldehyde.

Caption: A comprehensive workflow for the identification and validation of therapeutic targets for 3'-Hydroxy-biphenyl-3-carbaldehyde.

Phase 1: Broad-Based Screening and In Silico Analysis

The initial phase aims to gather preliminary data on the biological activities of 3'-Hydroxy-biphenyl-3-carbaldehyde and to generate initial hypotheses about its potential targets.

3.1.1. Broad Phenotypic Screening

-

Objective: To assess the compound's general effects on cell viability, proliferation, and morphology across a diverse panel of human cell lines (e.g., cancer cell lines from different tissues, normal cell lines).

-

Protocol:

-

Prepare a stock solution of 3'-Hydroxy-biphenyl-3-carbaldehyde in a suitable solvent (e.g., DMSO).

-

Seed various cell lines in 96-well plates at an appropriate density.

-

Treat the cells with a range of concentrations of the compound (e.g., from 0.1 µM to 100 µM).

-

Incubate for a defined period (e.g., 24, 48, 72 hours).

-

Assess cell viability using a standard assay such as MTT or CellTiter-Glo.

-

Determine the IC50 (half-maximal inhibitory concentration) for each cell line.

-

3.1.2. Focused Enzyme Inhibition Assays

-

Objective: To directly test the inhibitory activity of the compound against the hypothesized enzyme classes.

-

Protocol (General):

-

Obtain purified recombinant enzymes (e.g., COX-1, COX-2, AChE, BuChE, Tyrosinase).

-

Prepare assay buffers and substrates specific for each enzyme.

-

In a microplate format, incubate the enzyme with varying concentrations of 3'-Hydroxy-biphenyl-3-carbaldehyde.

-

Initiate the enzymatic reaction by adding the substrate.

-

Measure the reaction product formation over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Calculate the IC50 value for each enzyme.

-

3.1.3. Computational Docking

-

Objective: To predict the binding mode and affinity of 3'-Hydroxy-biphenyl-3-carbaldehyde to the crystal structures of potential protein targets.

-

Workflow:

-

Obtain the 3D structures of potential target proteins from the Protein Data Bank (PDB).

-

Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Generate a 3D conformation of 3'-Hydroxy-biphenyl-3-carbaldehyde.

-

Perform molecular docking using software such as AutoDock Vina or Glide to predict the binding pose and score.

-

Analyze the predicted interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein.

-

Phase 2: Unbiased Target Identification

If Phase 1 reveals significant biological activity but the specific target remains elusive, unbiased approaches are necessary.

3.2.1. Affinity Chromatography

-

Objective: To isolate proteins from a cell lysate that physically bind to 3'-Hydroxy-biphenyl-3-carbaldehyde.

-

Protocol:

-

Synthesize a derivative of the compound with a linker for immobilization on a solid support (e.g., agarose beads).

-

Prepare a cell lysate from a responsive cell line.

-

Incubate the cell lysate with the compound-immobilized beads.

-

Wash the beads extensively to remove non-specific binders.

-

Elute the specifically bound proteins.

-

Identify the eluted proteins using mass spectrometry (LC-MS/MS).

-

Caption: Workflow for affinity chromatography-based target identification.

Phase 3: Target Validation and Mechanistic Studies

Once putative targets are identified, rigorous validation is essential.

3.3.1. In Vitro Binding Assays

-

Objective: To confirm a direct interaction between the compound and the identified protein and to determine the binding affinity.

-

Techniques:

-

Surface Plasmon Resonance (SPR): Provides real-time kinetics of binding (kon, koff) and the dissociation constant (KD).

-

Isothermal Titration Calorimetry (ITC): Measures the thermodynamics of binding (ΔH, ΔS) and stoichiometry.

-

3.3.2. Cell-Based Target Engagement Assays

-

Objective: To confirm that the compound interacts with its target in a cellular context.

-

Techniques:

-

Cellular Thermal Shift Assay (CETSA): Measures the thermal stabilization of a target protein upon ligand binding.

-

Reporter Gene Assays: To be used if the target is a transcription factor or part of a signaling pathway that regulates gene expression.

-

3.3.3. Structural Biology

-

Objective: To determine the three-dimensional structure of the compound in complex with its target protein.

-

Techniques:

-

X-ray Crystallography: Provides high-resolution structural information of the binding site.

-

Cryo-Electron Microscopy (Cryo-EM): Suitable for large protein complexes.

-

Quantitative Data Summary

| Assay | Parameter | Significance |

| Phenotypic Screening | IC50 (µM) | Potency of the compound in a cellular context. |

| Enzyme Inhibition | IC50 (µM), Ki (µM) | Potency and affinity of the compound for the enzyme. |

| In Vitro Binding | KD (µM) | Direct measure of binding affinity to the target protein. |

| Cell-Based Engagement | EC50 (µM) | Potency of the compound in modulating the target in cells. |

Conclusion

While 3'-Hydroxy-biphenyl-3-carbaldehyde is a relatively uncharacterized molecule, its biphenyl scaffold and key functional groups suggest a high potential for therapeutic relevance. The systematic, multi-faceted approach outlined in this guide provides a robust framework for elucidating its mechanism of action and identifying its molecular targets. By combining computational methods, broad-based screening, unbiased target identification, and rigorous biophysical and cell-based validation, researchers can unlock the therapeutic potential of this promising compound. The insights gained from such studies will not only be crucial for the development of 3'-Hydroxy-biphenyl-3-carbaldehyde as a potential therapeutic agent but will also contribute to a deeper understanding of the structure-activity relationships of biphenyl derivatives in general.

References

-

P. K. T. Lin, L. A. T. Nguyen, and B. L. T. T. Nguyen, "Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases," Bioorganic & Medicinal Chemistry Letters, vol. 26, no. 7, pp. 1734-1738, 2016. [Online]. Available: [Link][7]

-

Y. Ke, et al., "Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase," Molecules, vol. 22, no. 9, p. 1449, 2017. [Online]. Available: [Link][8]

-

N. Hovhannisyan, et al., "Fighting infections with non-proteinogenic amino acids – biphenyl derivatives," ResearchGate, 2023. [Online]. Available: [Link][4]

-

P. Jain, et al., "Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties," Arabian Journal of Chemistry, vol. 10, pp. S3529-S3543, 2017. [Online]. Available: [Link][1]

-

H. Wu, et al., "Design and Synthesis of Biphenyl Derivatives as Mushroom Tyrosinase Inhibitors," Bioorganic & Medicinal Chemistry Letters, vol. 20, no. 18, pp. 5471-5474, 2010. [Online]. Available: [Link][9]

-

Y. Liu, et al., "Discovery and Optimization of Novel Biphenyl Derivatives Bearing Cyclopropyl Linkage as Potent Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Inhibitors," Journal of Medicinal Chemistry, vol. 66, no. 10, pp. 6811-6835, 2023. [Online]. Available: [Link][11]

-

S. K. Singh, "Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties," ResearchGate, 2015. [Online]. Available: [Link][2]

-

H. A. Ali, et al., "A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects," RSC Advances, vol. 13, no. 27, pp. 18456-18501, 2023. [Online]. Available: [Link][3]

-

H. A. Ali, et al., "A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects," RSC Publishing, 2023. [Online]. Available: [Link][10]

-

PubChem, "3'-Hydroxy-biphenyl-3-carbaldehyde," National Center for Biotechnology Information. [Online]. Available: [Link][12]

-

S. Maddila, et al., "Biological deeds of Biphenyl derivatives - A short Review," International Journal of Scientific & Engineering Research, vol. 8, no. 5, pp. 97-103, 2017. [Online]. Available: [Link][5]

Sources

- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijsdr.org [ijsdr.org]

- 6. benchchem.com [benchchem.com]

- 7. Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design and synthesis of biphenyl derivatives as mushroom tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 11. Discovery and Optimization of Novel Biphenyl Derivatives Bearing Cyclopropyl Linkage as Potent Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 3'-Hydroxy-biphenyl-3-carbaldehyde | C13H10O2 | CID 2759295 - PubChem [pubchem.ncbi.nlm.nih.gov]

3'-Hydroxy-biphenyl-3-carbaldehyde crystal structure analysis

An In-depth Technical Guide on the Crystal Structure Analysis of 3'-Hydroxy-biphenyl-3-carbaldehyde

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The three-dimensional atomic arrangement within a crystal dictates a molecule's fundamental physicochemical properties, profoundly impacting its behavior in a pharmaceutical context. For active pharmaceutical ingredients (APIs), characteristics such as solubility, dissolution rate, stability, and bioavailability are inextricably linked to the solid-state structure. This guide offers a comprehensive technical exploration of the methodologies and rationale behind the single-crystal X-ray diffraction analysis of 3'-Hydroxy-biphenyl-3-carbaldehyde. As a molecule featuring a conformationally flexible biphenyl core and functional groups capable of strong directional interactions, it serves as an exemplary case study. We will dissect the entire analytical pipeline, from the critical first step of obtaining diffraction-quality crystals to the final stages of structural refinement and the nuanced interpretation of intermolecular forces. This document is structured to serve as a practical, expert-level resource, grounding advanced experimental protocols in their core scientific principles to empower researchers in the rational design and characterization of molecular solids.

The Foundational Imperative: Why Crystal Structure Matters

The biphenyl moiety is a cornerstone in medicinal chemistry, but its conformational flexibility—specifically the torsion angle between the two phenyl rings—presents a significant challenge for rational drug design. This dihedral angle is a delicate balance between the steric repulsion of ortho substituents and the electronic effects of conjugation. The introduction of a hydroxyl (-OH) group and a carbaldehyde (-CHO) group at the 3' and 3 positions, respectively, imparts specific hydrogen bonding capabilities. These functional groups are powerful "steering elements" that guide how individual molecules recognize each other and assemble into a highly ordered, three-dimensional lattice.

A definitive understanding of this crystal packing is not a trivial pursuit. It provides a direct visualization of the dominant intermolecular interactions, which in turn governs the material's properties. For instance, a network of strong hydrogen bonds typically correlates with higher melting points and lower solubility. By elucidating the precise crystal structure, we gain predictive power, enabling a more strategic approach to formulation, polymorphism screening, and the design of novel co-crystals with optimized therapeutic profiles.

From Solution to Solid: The Deliberate Art of Crystal Growth

The successful determination of a crystal structure is contingent upon the growth of a high-quality single crystal. This process is often the most empirical and challenging phase of the analysis. The objective is to guide molecules from a disordered state in solution into a state of perfect translational symmetry. This requires creating a condition of slight supersaturation, where molecules are gently encouraged to self-assemble.

Strategic Solvent Selection

The choice of solvent is the most critical parameter. The ideal solvent will fully dissolve the compound at a given temperature but allow for a slow and controlled decrease in solubility. For a molecule like 3'-Hydroxy-biphenyl-3-carbaldehyde, which possesses both nonpolar (biphenyl) and polar (hydroxyl, aldehyde) regions, a systematic screening of solvents with varying polarities is essential.

Table 1: Recommended Solvent Systems for Crystallization Screening

| Solvent/System | Method | Rationale and Mechanistic Insight |

| Methanol/Ethanol | Slow Evaporation | The polar hydroxyl group promotes solubility in alcohols. Slow solvent removal gently increases concentration to the point of nucleation. |

| Acetone/Water | Vapor Diffusion (Anti-solvent) | The compound is dissolved in a good solvent (acetone), and a less-polar anti-solvent (water) is allowed to slowly diffuse into the solution, gradually reducing solubility. |

| Ethyl Acetate/Hexane | Vapor Diffusion (Anti-solvent) | A classic combination where the volatile, nonpolar hexane acts as an anti-solvent for the more polar ethyl acetate solution. |

| Toluene | Slow Cooling | The aromatic nature of toluene can engage in favorable π-stacking interactions with the biphenyl rings, potentially templating a specific packing arrangement. |

Protocol: Vapor Diffusion Crystallization

-

Prepare the Inner Vial: Dissolve 2-5 mg of 3'-Hydroxy-biphenyl-3-carbaldehyde in a minimal volume (e.g., 0.5 mL) of a "good" solvent, such as acetone, in a small, narrow vial.

-

Prepare the Outer Jar: Add a larger volume (e.g., 2-3 mL) of an "anti-solvent," such as hexane, to a larger glass jar.

-

Combine and Seal: Place the inner vial (uncapped) inside the larger jar. Seal the outer jar tightly. The higher vapor pressure of the anti-solvent will cause it to slowly diffuse into the inner vial's solution.

-

Incubate: Store the sealed system in a location free from vibrations and temperature fluctuations. Crystal growth can take anywhere from a few days to several weeks.

-

Harvest: Once suitable crystals have formed, carefully extract them using a cryo-loop and immediately proceed to mounting for X-ray analysis.

Probing the Unit Cell: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive, gold-standard technique for determining the atomic-level structure of a crystalline material. The methodology is based on Bragg's Law, where a monochromatic X-ray beam is diffracted by the electron clouds of the atoms arranged in the crystal lattice. The resulting diffraction pattern—a collection of spots of varying position and intensity—contains all the information required to reconstruct the three-dimensional electron density map of the unit cell.

The SC-XRD Experimental Workflow

Caption: High-level workflow for single-crystal X-ray diffraction analysis.

From Diffraction Data to Molecular Structure: Solution and Refinement

The conversion of raw diffraction intensities into a chemically meaningful atomic model is a computationally intensive process.

-

Structure Solution: Initial phases for the diffraction data are determined using direct methods or Patterson methods, which generates a preliminary electron density map. From this map, an initial molecular fragment can often be identified.

-

Structure Refinement: This is an iterative process where the positions, and later the anisotropic displacement parameters, of the atoms are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the experimentally observed pattern. The quality of this agreement is monitored by the R-factor, with lower values indicating a better fit. Hydrogen atoms are typically located in the difference Fourier map and refined using appropriate geometric constraints.

Architectural Analysis: Interpreting the Crystal Structure

A refined crystal structure is a rich source of chemical information. The analysis goes beyond simple bond lengths and angles to understand the hierarchy of intermolecular forces that dictate the crystal's overall architecture.

Conformational Analysis

The primary conformational variable is the C-C-C-C torsion angle between the two phenyl rings. This angle will reveal the extent of twist from planarity, providing insight into the balance of steric and electronic effects in the solid state.

The Supramolecular Synthon: Hydrogen Bonding Networks

Given the functional groups present, hydrogen bonding is expected to be the dominant intermolecular interaction. The hydroxyl group is a strong hydrogen bond donor, while the carbonyl oxygen of the aldehyde and the hydroxyl oxygen are both effective acceptors. A detailed analysis involves identifying these interactions and the "supramolecular synthons" they form.

Caption: Diagram illustrating a potential intermolecular O-H···O=C hydrogen bond.

Contribution of Weaker Interactions

While hydrogen bonds are dominant, the stability of the crystal lattice is reinforced by a combination of weaker, yet significant, interactions:

-

π-π Stacking: Face-to-face or offset arrangements of the phenyl rings can lead to attractive π-stacking interactions, contributing to the cohesive energy of the crystal.

-

C-H···π Interactions: The electron-deficient hydrogen atoms of one phenyl ring can interact with the electron-rich π-cloud of an adjacent ring.

-

van der Waals Forces: These non-specific attractive and repulsive forces are ubiquitous and provide a significant contribution to the overall lattice energy.

Conclusion: From Atomic Coordinates to Pharmaceutical Insight

The crystal structure analysis of 3'-Hydroxy-biphenyl-3-carbaldehyde provides an unambiguous blueprint of its solid-state form. This detailed structural knowledge is the bedrock upon which a rational drug development program is built. It informs critical decisions regarding polymorph selection, provides a basis for understanding physical stability, and offers a template for the design of novel crystalline forms, such as co-crystals or salts, with enhanced pharmaceutical properties. By rigorously applying the principles and protocols detailed in this guide, researchers can transition from a simple molecular formula to a profound understanding of a compound's solid-state behavior, accelerating the journey from discovery to clinical application.

References

-

International Union of Crystallography (IUCr) . The IUCr is the leading authority on the science of crystallography, providing standards, publications, and resources. [Link]

-

The Cambridge Structural Database (CSD) . An essential resource for crystallographic research, containing over a million small-molecule organic and metal-organic crystal structures. Source: Cambridge Crystallographic Data Centre. [Link]

-

Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. A key publication on one of the most widely used software suites for structure solution and refinement. [Link]

-

Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. Details on another popular and user-friendly software for crystallographic analysis. [Link]